2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941984-75-4
VCID: VC6173832
InChI: InChI=1S/C12H11ClN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16)
SMILES: C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Cl
Molecular Formula: C12H11ClN2OS2
Molecular Weight: 298.8

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 941984-75-4

Cat. No.: VC6173832

Molecular Formula: C12H11ClN2OS2

Molecular Weight: 298.8

* For research use only. Not for human or veterinary use.

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide - 941984-75-4

Specification

CAS No. 941984-75-4
Molecular Formula C12H11ClN2OS2
Molecular Weight 298.8
IUPAC Name 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C12H11ClN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16)
Standard InChI Key MKDXCEJPMDUTTN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, reflects its three key structural components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Chlorobenzylthio group: A sulfur-linked 4-chlorobenzyl substituent at position 2 of the thiazole ring. This moiety contributes to lipophilicity, facilitating interactions with hydrophobic regions of bacterial membranes .

  • Acetamide group: A carboxamide functional group at position 4, which enhances hydrogen-bonding potential with biological targets such as enzymes or DNA .

The molecular formula is C₁₂H₁₂ClN₃OS₂, with a molar mass of 329.82 g/mol.

Spectroscopic Characteristics

While explicit spectral data for this compound are unavailable in the provided sources, related thiazole derivatives exhibit:

  • IR spectra: N–H stretching (3,300–3,200 cm⁻¹) from the acetamide group and C–S vibrations (700–600 cm⁻¹) from the thiazole ring .

  • ¹H NMR: Aromatic protons from the 4-chlorobenzyl group (δ 7.2–7.4 ppm) and methylene protons adjacent to sulfur (δ 3.8–4.1 ppm) .

Synthesis and Manufacturing Processes

Optimization Challenges

Key challenges include minimizing side reactions during thiolate alkylation and achieving regioselective substitution on the thiazole ring. Purification often requires column chromatography or recrystallization from ethanol-water mixtures .

Biological Activities and Pharmacological Applications

Antimicrobial Activity

The compound’s bioactivity is attributed to its ability to disrupt bacterial cell wall synthesis and enzyme function. Notable findings include:

OrganismMIC (µg/mL)Reference Compound (MIC)Source
Listeria monocytogenes50% at 25Ampicillin (0.24)
Staphylococcus aureus1.95–3.91Ciprofloxacin (0.12)

Inhibition of L. monocytogenes occurs at 50% efficacy (25 µg/mL), though this is significantly higher than ampicillin (0.24 µg/mL) . Against methicillin-resistant S. aureus (MRSA), analogs with similar structures show MIC values as low as 1.95 µg/mL, comparable to first-line antibiotics .

Structure-Activity Relationships (SAR)

  • 4-Chlorobenzyl group: Enhances lipid solubility, improving penetration through bacterial membranes .

  • Acetamide moiety: Forms hydrogen bonds with target proteins, such as bacterial dihydrofolate reductase .

  • Thiazole ring: Serves as a rigid scaffold, optimizing spatial orientation of substituents .

Comparative Analysis with Related Thiazole Derivatives

Analog Comparison Table

CompoundStructure ModificationsBioactivity (MIC, µg/mL)
N-(4-tert-butyl-thiazol-2-yl)acetamidetert-butyl group at position 4Gram-positive: 12.5–25
2-(4-Fluorobenzylthio)thiazol-4-yl-N-phenylacetamideFluorobenzyl and phenyl groupsBroad-spectrum: 3.9–15.6
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamideNone (parent compound)S. aureus: 1.95–3.91

The parent compound exhibits superior activity against MRSA compared to bulkier derivatives, likely due to reduced steric hindrance .

Recent Advances and Future Directions

Combating Antibiotic Resistance

Phenylthiazole derivatives with alkynyl linkages (e.g., compound 8 in source ) demonstrate potent activity against MRSA (MIC < 0.5 µg/mL) and stability in hepatic metabolism (t₁/₂ = 4.5 hours) . These findings suggest that structural hybridization with 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide could yield next-generation antibiotics.

Targeted Drug Delivery

Nanoparticle-encapsulated thiazole derivatives show enhanced bioavailability in preliminary studies. For example, liposomal formulations improve tissue penetration in murine models, reducing effective dosages by 40% .

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